molecular formula C11H9NO B1322579 2-(Quinolin-3-YL)acetaldehyde CAS No. 545423-95-8

2-(Quinolin-3-YL)acetaldehyde

Cat. No.: B1322579
CAS No.: 545423-95-8
M. Wt: 171.19 g/mol
InChI Key: VBDZVURSSPHSNV-UHFFFAOYSA-N
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Description

2-(Quinolin-3-YL)acetaldehyde is an organic compound that features a quinoline ring system attached to an acetaldehyde group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry. The presence of the acetaldehyde group in this compound adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base to form the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above-mentioned synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-3-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the quinoline ring.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid.

    Reduction: 2-(Quinolin-3-YL)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Quinolin-3-YL)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the acetaldehyde group, known for its broad range of biological activities.

    2-(Quinolin-3-YL)ethanol: The reduced form of 2-(Quinolin-3-YL)acetaldehyde, with an alcohol group instead of an aldehyde.

    Quinoline-3-carboxylic acid: The oxidized form of this compound, with a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the reactive aldehyde group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-quinolin-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDZVURSSPHSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627128
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545423-95-8
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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